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molecular formula C15H17NO3 B139406 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile CAS No. 137464-95-0

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile

Cat. No. B139406
M. Wt: 259.3 g/mol
InChI Key: YADTXWFCSNVQPN-UHFFFAOYSA-N
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Patent
US05077404

Procedure details

4-Bromobenzonitrile was treated in THF-hexane with n-butyllithium at -100° C. Cyclohexanedione monoethylene ketal was added at -100° to give 70% yield of 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C([Li])CCC.[CH2:15]1[O:25][C:18]2([CH2:23][CH2:22][CH2:21][CH2:20][C:19]2=O)[O:17][CH2:16]1.C1C[O:29]CC1.CCCCCC>>[CH2:15]1[O:25][C:18]2([CH2:23][CH2:22][C:21]([C:2]3[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=3)([OH:29])[CH2:20][CH2:19]2)[O:17][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
THF hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(C(CCCC2)=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CCC(CC2)(O)C2=CC=C(C=C2)C#N)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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